3-(Propan-2-yl)thiophene-2-carboxylic acid
Overview
Description
3-(Propan-2-yl)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds, and this particular compound features a thiophene ring substituted with a propan-2-yl group at the 3-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring to form the desired product.
Direct Substitution: Another method involves the direct substitution of a suitable precursor, such as 3-(propan-2-yl)thiophene, with a carboxylic acid derivative under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce corresponding derivatives such as esters or amides.
Reduction: The thiophene ring can undergo reduction reactions, although this is less common due to the stability of the ring.
Substitution: The propan-2-yl group can be substituted with various other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.
Reduced Thiophenes: Reduction reactions can produce partially or fully reduced thiophenes.
Mechanism of Action
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biological Potentials of Thiophene Derivatives
The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include this compound, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes this compound, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The specific molecular mechanism of action of this compound is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
3-(Propan-2-yl)thiophene-2-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand thiophene interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
3-(Propyl)thiophene-2-carboxylic acid: Similar structure but with a propyl group instead of isopropyl.
3-(Butyl)thiophene-2-carboxylic acid: Similar structure but with a butyl group instead of isopropyl.
3-(Phenyl)thiophene-2-carboxylic acid: Similar structure but with a phenyl group instead of isopropyl.
Uniqueness: 3-(Propan-2-yl)thiophene-2-carboxylic acid is unique due to its isopropyl group, which imparts different chemical properties compared to other alkyl-substituted thiophenes. This can affect its reactivity, solubility, and biological activity, making it distinct in its applications.
Properties
IUPAC Name |
3-propan-2-ylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGPCMCOGRNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-31-1 | |
Record name | 3-(propan-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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